17,17-(Ethylenedioxy)androst-4-en-3-one
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Overview
Description
17,17-(Ethylenedioxy)androst-4-en-3-one, also known as 4-androstene-3,17-dione-17-cyclic ethylene ketal, is a synthetic steroid compound. It is primarily used in cosmetics for acne treatment and hair growth promotion. This compound inhibits reductase activity and prevents the binding of receptor proteins to 5α-DHT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one involves the formation of a cyclic ketal from androst-4-en-3,17-dione. The reaction typically uses ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the formation of the cyclic ketal .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
17,17-(Ethylenedioxy)androst-4-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
17,17-(Ethylenedioxy)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other steroid compounds.
Biology: Studied for its effects on enzyme activity and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating acne and promoting hair growth.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of reductase enzymes, which are involved in the conversion of testosterone to dihydrotestosterone (DHT). By preventing this conversion, 17,17-(Ethylenedioxy)androst-4-en-3-one reduces the levels of DHT, which is associated with acne and hair loss. The compound also inhibits the binding of receptor proteins to 5α-DHT, further reducing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Androst-4-en-3,17-dione: A precursor in the synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one.
Testosterone: A natural steroid hormone that is converted to DHT by reductase enzymes.
Dihydrotestosterone (DHT): A potent androgen involved in the development of male characteristics and associated with acne and hair loss
Uniqueness
This compound is unique due to its ability to inhibit reductase activity and prevent the binding of receptor proteins to 5α-DHT. This dual mechanism of action makes it particularly effective in reducing the levels and activity of DHT, which is beneficial for treating acne and promoting hair growth .
Properties
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWIKRQOPJCDM-DEPCRRQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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